2,6-dichlorophenyl 4-bromobenzenesulfonate
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Overview
Description
2,6-Dichlorophenyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C12H7BrCl2O3S It is a derivative of benzenesulfonate, characterized by the presence of two chlorine atoms and one bromine atom attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenyl 4-bromobenzenesulfonate typically involves the sulfonation of 2,6-dichlorophenol followed by bromination. The process can be summarized as follows:
Sulfonation: 2,6-dichlorophenol is reacted with sulfuric acid to introduce the sulfonate group.
Bromination: The sulfonated product is then treated with bromine in the presence of a suitable catalyst to introduce the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2,6-Dichlorophenyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes, thereby affecting biochemical pathways.
Comparison with Similar Compounds
- 2,6-Dichlorophenyl 4-chlorobenzenesulfonate
- 2,5-Dichlorophenyl 4-bromobenzenesulfonate
Comparison:
- Uniqueness: The presence of both chlorine and bromine atoms in 2,6-dichlorophenyl 4-bromobenzenesulfonate provides unique reactivity and binding properties compared to its analogs.
- Reactivity: The compound exhibits distinct reactivity patterns in substitution and redox reactions due to the electronic effects of the halogen atoms.
Properties
IUPAC Name |
(2,6-dichlorophenyl) 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2O3S/c13-8-4-6-9(7-5-8)19(16,17)18-12-10(14)2-1-3-11(12)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOEYMNNLWKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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